Melanostatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJLZTTWSNHOX-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173841 | |
| Record name | Oxytocin C-terminal tripeptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Melanostatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2002-44-0, 9083-38-9 | |
| Record name | L-Prolyl-L-leucylglycinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxytocin C-terminal tripeptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxytocin C-terminal tripeptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-prolyl-L-leucylglycinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELANOCYTE-STIMULATING HORMONE RELEASE-INHIBITING FACTOR-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KY24B4Q62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Melanostatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Biology and Biochemical Pathways
Biosynthesis of Melanostatin
The formation of this compound is a direct result of the post-translational processing of the neurohypophyseal hormone, oxytocin (B344502).
This compound is the C-terminal tripeptide fragment of oxytocin, a nine-amino-acid peptide hormone synthesized in the hypothalamus. nih.govnih.gov The amino acid sequence of oxytocin is Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2. this compound corresponds to positions 7-9 of this sequence. researchgate.net Its identity as a derivative of oxytocin has been established through hydrolysis experiments and immunochemical studies. nih.govresearchgate.net The biosynthesis of oxytocin itself occurs via the enzymatic splitting of a larger precursor protein. wikipedia.org This entire process, from the precursor protein to oxytocin and subsequently to this compound, originates in the hypothalamus. libretexts.org
Degradation Pathways of this compound
The biological activity of this compound is terminated through enzymatic degradation, which involves the cleavage of its peptide bonds.
This compound exhibits notable stability in the circulatory system of humans. Studies have shown that the tripeptide is not degraded when incubated with human plasma or serum for an hour at 37°C. nih.gov This contrasts with the serum of other species, such as the rat, where it is degraded completely within the same timeframe. nih.gov Within the central nervous system, specific peptidases are capable of degrading this compound. Research on rat brain tissue has identified the presence of an enzyme that can hydrolyze Pro-Leu-Gly-NH2. nih.gov Interestingly, this brain-derived arylamidase displays different characteristics from the arylamidase found in rat serum, indicating the presence of distinct enzymatic degradation pathways in the CNS versus the periphery. nih.gov
| Species | % Degradation | Reference |
|---|---|---|
| Human | 0% | nih.gov |
| Rat | 100% | nih.gov |
| Chicken | 4% | nih.gov |
| Carp | 30% | nih.gov |
The primary enzymatic degradation of this compound involves the cleavage of the peptide bond between Proline and Leucine (B10760876). When Pro-Leu-Gly-NH2 is hydrolyzed, the only identified degradation products are the individual amino acids Proline and Leucine, along with Glycinamide (B1583983) (H-Gly-NH2). nih.gov The dipeptide Leucyl-Glycinamide (H-Leu-Gly-NH2) is not detected as a breakdown product, which indicates that the initial and rate-limiting step is the cleavage of the Pro-Leu bond. nih.gov This cleavage is carried out by aminopeptidases. nih.gov
Related Endogenous Peptides and Their Interrelationships
This compound is functionally interconnected with the melanocortin system of peptides. It is also known as Melanocyte-Stimulating Hormone (MSH) Release-Inhibiting Hormone, which describes its primary physiological role. nih.gov
The most direct relationship is with its precursor, Oxytocin . The biosynthesis of this compound is entirely dependent on the availability and subsequent cleavage of oxytocin.
This compound's primary function is the inhibition of α-Melanocyte-Stimulating Hormone (α-MSH) release. nih.gov α-MSH, along with other melanocortins like β-MSH, γ-MSH, and Adrenocorticotropic hormone (ACTH), is derived from the precursor protein Pro-opiomelanocortin (POMC) . nih.gov Therefore, this compound acts as a negative regulator within the complex POMC peptide system. This system is crucial for a variety of physiological processes, and α-MSH itself has a modulatory effect on oxytocin neurons. nih.gov
| Peptide | Relationship to this compound | Reference |
|---|---|---|
| Oxytocin | Direct precursor molecule | nih.govnih.gov |
| α-Melanocyte-Stimulating Hormone (α-MSH) | Release is inhibited by this compound | nih.gov |
| Pro-opiomelanocortin (POMC) | Precursor to α-MSH, which is regulated by this compound | nih.gov |
Tyr-MIF-1
Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) is a tetrapeptide that serves as a precursor to this compound (Pro-Leu-Gly-NH2), also known as MIF-1. nih.gov The Tyr-MIF-1 family of peptides has been instrumental in introducing several key concepts in neuropeptide research. nih.gov MIF-1 was the first hypothalamic peptide identified to have direct effects on the brain, not just regulatory actions on the pituitary gland. nih.gov
Endomorphin-1 and -2
The exploration of the Tyr-MIF-1 family of peptides, to which this compound belongs, paved the way for the discovery of endomorphins. nih.gov Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) are tetrapeptides with a high affinity and selectivity for the μ-opioid receptor. nih.govwikipedia.org These peptides share structural similarities with the Tyr-MIF-1 family, particularly the Tyr-Pro motif at the N-terminus. nih.govnih.gov Both endomorphin-1 and endomorphin-2 are recognized as potent endogenous opioids that activate G-proteins, a function similar to synthetic opioid agonists. nih.gov The structural and functional relationships within the Tyr-MIF-1 family, including this compound and the endomorphins, underscore the intricate network of peptide signaling in the central nervous system. nih.govwikipedia.org
This compound's Role in Melanin (B1238610) Synthesis Inhibition
This compound plays a significant role in the regulation of melanin production. Its inhibitory effects have been observed in various cellular models, and the mechanisms underlying this inhibition involve the modulation of key hormones and their signaling pathways.
Inhibition of Melanin Formation in Cellular Models (e.g., Streptomyces bikiniensis, B16 melanoma cells)
This compound has demonstrated a strong inhibitory effect on melanin formation in both prokaryotic and eukaryotic cell models. Research has shown its ability to suppress melanogenesis in Streptomyces bikiniensis and B16 melanoma cells. nih.gov This broad-spectrum activity suggests a conserved mechanism of action targeting fundamental aspects of the melanin synthesis pathway.
Inhibitory Activity of this compound on Melanin Formation
| Cellular Model | Observed Effect | Reference |
|---|---|---|
| Streptomyces bikiniensis | Strongly inhibited melanin formation | nih.gov |
| B16 melanoma cells | Strongly inhibited melanin formation | nih.gov |
Mechanisms of Action in Melanogenesis Regulation
The primary mechanism by which this compound inhibits melanin synthesis is through its interaction with the melanocyte-stimulating hormone (MSH) pathway. It acts by blocking the activity of MSH and inhibiting its release.
This compound is also known as MSH release-inhibiting hormone (MIF-1). wikipedia.org As this name suggests, its primary function in melanogenesis is to antagonize the effects of MSH. wikipedia.orgnih.gov MSH, particularly alpha-melanocyte-stimulating hormone (α-MSH), is a key stimulator of melanin production. wikipedia.org By blocking the release and activity of these hormones, this compound effectively downregulates the signaling cascade that leads to melanin synthesis. nih.gov
This compound directly inhibits the release of α-MSH. medchemexpress.com Studies have quantified this inhibitory activity, demonstrating a half-maximal inhibitory concentration (IC50) of 60 nM for α-MSH release from frog melanotrophs. medchemexpress.com The mechanism for this inhibition involves the modulation of ion channels. This compound has been shown to increase potassium currents while decreasing sodium and calcium currents in melanotrophs, leading to hyperpolarization of the cell membrane and a subsequent reduction in hormone secretion. medchemexpress.commedchemexpress.com
The regulation of melanogenesis is a complex process involving multiple signaling pathways. The binding of α-MSH to the melanocortin 1 receptor (MC1R) on melanocytes initiates a cascade that increases intracellular cyclic AMP (cAMP). nih.govmdpi.com This in turn activates protein kinase A (PKA), which leads to the phosphorylation of the CREB transcription factor. nih.gov Phosphorylated CREB promotes the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes, including tyrosinase. nih.govmdpi.comfrontiersin.org Tyrosinase is the rate-limiting enzyme in melanin synthesis. koreamed.org By inhibiting the release of α-MSH, this compound effectively dampens this entire downstream signaling pathway, leading to reduced tyrosinase expression and activity, and ultimately, the inhibition of melanin synthesis. nih.govmedchemexpress.com
Downregulation of Melanogenic Enzymes (e.g., Tyrosinase, TYRP1, TYRP2)
This compound is recognized for its ability to inhibit the release of α-melanocyte-stimulating hormone (α-MSH). nih.govwikipedia.org This inhibitory action is central to its downstream effects on melanogenic enzymes. The α-MSH signaling pathway is a primary driver of melanogenesis. researchgate.netnih.govmdpi.com When α-MSH binds to its receptor, the melanocortin 1 receptor (MC1R), on the surface of melanocytes, it triggers a cascade of intracellular events that ultimately lead to the increased expression and activity of key melanogenic enzymes. nih.govmdpi.com
| Enzyme | Function in Melanogenesis | Effect of α-MSH Signaling |
|---|---|---|
| Tyrosinase (TYR) | Rate-limiting enzyme, catalyzes the first steps of melanin synthesis. | Upregulated |
| Tyrosinase-Related Protein 1 (TYRP1) | Involved in the stabilization of tyrosinase and catalysis of downstream reactions. | Upregulated |
| Tyrosinase-Related Protein 2 (TYRP2/DCT) | Catalyzes the tautomerization of dopachrome (B613829) to DHICA. | Upregulated |
Modulation of MITF Expression
Central to the regulation of melanogenic enzymes is the microphthalmia-associated transcription factor (MITF). nih.govnih.gov MITF is considered the master regulator of melanocyte development, survival, and function, including the transcription of genes essential for melanin production. nih.gov The expression of MITF itself is tightly controlled by the α-MSH signaling pathway.
The binding of α-MSH to MC1R leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). researchgate.netnih.gov Phosphorylated CREB then binds to the promoter of the MITF gene, initiating its transcription. researchgate.netmdpi.com
Given that this compound inhibits the release of α-MSH, it indirectly leads to the downregulation of MITF expression. nih.gov By reducing the availability of α-MSH to activate the MC1R pathway, this compound prevents the downstream signaling events that lead to the transcriptional activation of MITF. A decrease in MITF levels subsequently results in the reduced expression of its target genes, namely TYR, TYRP1, and TYRP2, thereby inhibiting melanogenesis. nih.govnih.gov The tight correlation between MITF expression and the expression of melanogenic enzymes underscores the critical role of MITF as a mediator of this compound's inhibitory effects. nih.gov
Autophagy Induction and Melanosome Degradation
The process of autophagy involves the engulfment of cellular material, including melanosomes, into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the enclosed contents are broken down and recycled. mdpi.com Several studies have shown that the induction of autophagy can lead to a decrease in melanin content in melanocytes and keratinocytes through the degradation of melanosomes. mdpi.comelsevierpure.com
While the role of autophagy in melanosome degradation is established, direct scientific evidence specifically linking this compound to the induction of autophagy in melanocytes is currently limited. The primary mechanism of action for this compound in reducing pigmentation is attributed to its inhibition of the α-MSH signaling pathway and the subsequent downregulation of melanogenic gene expression. Further research is required to determine if this compound also plays a direct role in stimulating the autophagic machinery for melanosome clearance.
| Cellular Process | Description | Potential Influence of this compound |
|---|---|---|
| Melanogenic Enzyme Expression | Synthesis of Tyrosinase, TYRP1, and TYRP2. | Downregulated (via inhibition of α-MSH/MITF pathway). |
| MITF Transcription | Expression of the master regulator of melanogenesis. | Modulated/Downregulated (via inhibition of α-MSH/cAMP/PKA/CREB pathway). |
| Melanosome Degradation | Breakdown of melanin-containing organelles via autophagy. | Currently not established. |
Receptor Interactions and Signal Transduction
Melanostatin as a Positive Allosteric Modulator (PAM) of Dopamine (B1211576) D2 Receptors (D2R)
This compound is recognized as a potent and selective positive allosteric modulator (PAM) of dopamine D2 receptors (D2R). sciforum.net This modulatory activity distinguishes it from orthosteric ligands, which bind to the primary agonist binding site. nih.gov The exploration of this compound as a D2R PAM represents a novel pharmacological strategy focused on enhancing D2R function. researchgate.netresearchgate.net
Mechanism of PAM Activity at D2R
As a PAM, this compound binds to an allosteric site on the D2 receptor, which is topographically distinct from the orthosteric binding site where dopamine binds. sciforum.netnih.gov Binding to this allosteric site induces conformational changes in the receptor. sciforum.net These changes, in turn, influence the binding and efficacy of the orthosteric ligand, dopamine. nih.gov Unlike orthosteric agonists, PAMs like this compound are only effective in the presence of the endogenous ligand, offering potential advantages such as increased selectivity and reduced side effects. sciforum.net Research using photoaffinity labeling ligands based on this compound peptidomimetics has helped establish that this compound binds to a site on the D2 receptor separate from the orthosteric site. researchgate.net Studies suggest that the coupling of D2 receptors to G proteins is essential for this allosteric modulation to occur. researchgate.net
Impact on Dopamine Affinity and Receptor Activation
This compound's PAM activity at D2 receptors leads to an potentiation of agonist binding. researchgate.netnih.gov By enhancing the receptor's affinity for dopamine, this compound facilitates D2R activation at lower concentrations of dopamine. sciforum.net Functional assays measuring cAMP mobilization in the presence of dopamine have corroborated the activity of this compound and its peptidomimetics as positive modulators of D2R. researchgate.net These studies have shown that this compound can increase the maximal effect of dopamine at the D2 receptor. researchgate.netnih.gov For example, dose-response curves for dopamine in the presence of this compound or its analogues show comparable EC50 and Emax values, indicating that the modulator enhances the efficacy of dopamine. researchgate.net Peptidomimetic analogues have been shown to produce a statistically significant increase in the maximal response of radiolabeled agonists at D2 receptors, comparable to the effect of this compound itself. researchgate.netresearchgate.net Importantly, studies have shown that this compound and its potent analogues display no intrinsic agonism effect in the absence of dopamine, confirming their mechanism as PAMs. researchgate.netsciforum.netsciforum.net
Interactive Table 1: Effect of this compound and Analogues on Dopamine D2 Receptor Activation (Representative Data)
| Compound | Dopamine EC50 (μM) | Emax (% of control) | Notes | Source |
| Dopamine (control) | 0.17 ± 0.07 | 93.6 ± 4.4 | Orthosteric agonist activity | researchgate.netsciforum.net |
| This compound (MIF-1) | 0.17 ± 0.07 | 93.6 ± 4.4 | PAM activity, comparable to dopamine | researchgate.netresearchgate.netnih.govsciforum.net |
| Peptidomimetic 6a | 0.13 ± 0.07 | - | Increased dopamine potency | sciforum.net |
| Peptidomimetic 6b | 0.33 ± 0.21 | 86.0 ± 5.4 | Comparable EC50 and Emax to MIF-1 | researchgate.net |
| Conjugate 1 | 0.026 ± 0.003 | - | Increased dopamine potency | sciforum.net |
| Conjugate 2 | 0.018 ± 0.004 | - | Increased dopamine potency | sciforum.net |
Note: EC50 values indicate the concentration of dopamine required for half-maximal activation. Emax represents the maximal effect observed.
Implications for Dopamine-Related Neurological Disorders
Given its ability to potentiate D2 receptor signaling, this compound and its analogues are being explored for their therapeutic potential in dopamine-related neurological disorders, particularly Parkinson's disease (PD). sciforum.netresearchgate.netresearchgate.netsciforum.netsciforum.netup.pt PD is characterized by the loss of dopaminergic neurons, leading to motor and non-motor symptoms. sciforum.net Current first-line treatments often involve dopamine potentiation, such as the administration of levodopa (B1675098). sciforum.net However, long-term levodopa therapy can lead to complications like motor fluctuations and dyskinesias. researchgate.netresearchgate.net this compound's activity as a D2R PAM offers a potential alternative or complementary pharmacological approach to enhance dopaminergic neurotransmission. sciforum.netresearchgate.netresearchgate.net By increasing the sensitivity of remaining D2 receptors to dopamine, this compound could potentially improve motor function and reduce the reliance on high doses of levodopa. up.pt Research indicates that this compound can attenuate alterations in striatal dopamine D2 receptors. medchemexpress.com The development of stable, potent this compound-based peptidomimetics and conjugates is a focus of ongoing research to overcome limitations such as poor bioavailability and susceptibility to degradation, paving the way for novel anti-Parkinson therapies targeting D2R. sciforum.netresearchgate.netresearchgate.netsciforum.netup.pt this compound has been reported to increase brain levels of dopamine and its metabolite, homovanillic acid, and has shown effects on behaviors in animal models relevant to depression and Parkinson's disease. researchgate.net
This compound's Interaction with Other Receptor Systems
Beyond its well-characterized interaction with D2 receptors, this compound has also been shown to modulate other receptor systems, contributing to its complex pharmacological profile. wikipedia.org
Opioid Receptor Modulation
This compound has been reported to interact with opioid receptors. medchemexpress.commedchemexpress.com Specifically, it has been shown to block the effects of opioid receptor activation. wikipedia.orgmedchemexpress.commedchemexpress.comalfagen.com.tr This anti-opioid property can influence the modulation of analgesic effects. medchemexpress.commedchemexpress.comalfagen.com.tr Tyr-MIF-1, a related peptide, acts as an opiate agonist and binds selectively to the μ-opioid receptor. researchgate.net
Dopamine D4 Receptor Allosteric Modulation
In addition to D2 receptors, this compound also acts as a positive allosteric modulator of dopamine D4 receptors (D4R). wikipedia.orgnih.govcloud-clone.us Similar to its action at D2R, this compound's modulation of D4 receptors occurs via binding to an allosteric site, distinct from the orthosteric site. nih.gov This positive modulation enhances the binding of agonists to the D4 receptor. nih.gov Studies comparing the effects of this compound analogues have indicated positive modulation of agonist binding to both D2 and D4 receptors, while agonist binding to D1 and D3 receptors remained unaffected. nih.gov
Signal Transduction Cascades Triggered by this compound Binding
This compound binding triggers various signal transduction cascades, primarily through its interactions with specific receptors, leading to modulation of intracellular messengers and ion channel activity.
Modulation of Intracellular cAMP
Research suggests a link between this compound and the modulation of intracellular cAMP levels, although the precise mechanism can vary depending on the cell type and receptor involved. Receptor activation has been shown to decrease intracellular cAMP production ru.nl. In frog melanotrophs, this compound (referred to in one instance with homology to Neuropeptide Y) inhibited electrical activity, which was linked to the modulation of K+, Na+, and Ca2+ currents ru.nl. The cAMP/protein kinase A (PKA) pathway is a significant regulator of melanogenesis, and alpha-MSH, whose release is inhibited by MIF-1 nih.gov, activates adenylate cyclase, increasing intracellular cAMP researchgate.netmdpi.com. Furthermore, incubation with 8-bromo-cAMP was found to suppress the inhibitory effect of Neuropeptide Y (NPY), a peptide with reported homology to this compound from frog brain, on the biosynthesis of sulfated neurosteroids oup.com. This indicates an interaction with the cAMP pathway in mediating some of this compound's effects.
Effects on G Protein-Coupled Receptors (GPCRs)
This compound (MIF-1) functions as an allosteric modulator of dopamine receptors, which are a class of G protein-coupled receptors (GPCRs) medchemexpress.commdpi.com. Specifically, it has been identified as a positive allosteric modulator for agonists at dopamine D2 and D4 receptors mdpi.comnih.gov. This modulation can potentiate the binding of agonists to these receptors nih.gov. GPCRs are integral to numerous physiological processes and their signal transduction typically involves the activation of trimeric G proteins composed of α, β, and γ subunits nih.gov. Upon activation, the α subunit dissociates from the β/γ dimer, and both can regulate various downstream effectors nih.gov. This compound's allosteric modulation of dopamine GPCRs represents a key mechanism by which it influences neuronal signaling mdpi.comnih.gov.
Ion Channel Modulation (K+, Na+, Ca2+ currents)
Unraveling the Chemical Intricacies of this compound: A Deep Dive into Structure-Activity Relationships
This compound, a naturally occurring tripeptide with the sequence Pro-Leu-Gly-NH2, has garnered significant scientific interest for its neuromodulatory activities, particularly its role as a positive allosteric modulator of dopamine D2 receptors. Extensive research has focused on understanding the relationship between its chemical structure and biological activity. These structure-activity relationship (SAR) studies have been instrumental in the design of peptidomimetics with enhanced potency, selectivity, and pharmacokinetic profiles. This article delves into the critical structural features of this compound, exploring the significance of its core tripeptide backbone and the nuanced roles of its individual amino acid residues and terminal modifications.
Structure Activity Relationship Sar Studies and Peptidomimetic Design
Peptidomimetic Design Strategies
Melanostatin (MIF-1), an endogenous neuropeptide, exhibits promising pharmacological activities, but its therapeutic development is hampered by unfavorable pharmacokinetic properties, including susceptibility to enzymatic degradation. The primary metabolic pathway for this compound involves the cleavage of the prolyl-leucyl (Pro-Leu) peptide bond by proteases. up.pt To enhance its stability, research has focused on modifying this vulnerable bond.
One key strategy is the isosteric substitution of the α-carbon atom in an amino acid with a nitrogen atom, leading to the formation of an aza-amino acid. kirj.ee When incorporated into a peptide sequence, these aza-amino acids create azapeptides. The resulting aza-peptide bond is more stable and resistant to proteolytic enzymes compared to a standard peptide bond. kirj.ee This modification is a targeted approach to mitigate the rapid degradation that therapeutic peptides typically undergo. nih.gov Specifically for this compound, replacing the prolyl-leucyl peptide bond with a semicarbazide (B1199961) moiety, as seen in this compound azapeptides, is expected to significantly increase its biochemical resistance to protease activity. up.pt This chemical modification aims to extend the biological half-life of the peptide while preserving its structural features and biological activity. nih.gov
The inherent limitations of bioactive peptides, such as a short biological half-life, often render them unsuitable as pharmaceutical agents. scilit.com Improving bioavailability is a critical goal in the development of peptide-based therapeutics. The incorporation of aza-amino acid residues into biologically active peptides is a recognized strategy to enhance both stability and bioavailability due to increased resistance to peptidases. scilit.com
| Strategy | Rationale | Expected Outcome |
| Azapeptide Formation | The standard prolyl-leucyl peptide bond is susceptible to cleavage by proteases. Replacing the α-carbon of an amino acid with a nitrogen atom creates an aza-peptide bond. | Increased resistance to enzymatic degradation, leading to a longer biological half-life and improved bioavailability. up.ptnih.govscilit.com |
| Conjugation | Attaching another active molecule (e.g., Amantadine) to the this compound peptide backbone. | Enhanced overall lipophilicity and potentially improved ability to cross biological membranes, leading to increased potency and better bioavailability. nih.gov |
The development of this compound-based azapeptides represents a targeted approach to overcome the peptide's inherent pharmacokinetic limitations. up.pt Research has focused on the synthesis of aza-proline and its subsequent incorporation into the this compound neuropeptide to assemble the corresponding aza-peptide derivative. scilit.com The primary goal of this work is to study the influence of the aza-amino acid residue on the biological half-life and pharmacological activity of this compound. scilit.com
The metabolism of this compound primarily occurs through the cleavage of the prolyl-leucyl peptide bond. Therefore, replacing this bond with a more stable semicarbazide moiety is a key strategic modification. up.pt This is expected to confer resistance to protease activity without negatively impacting its function as a positive allosteric modulator (PAM) of dopamine (B1211576) D₂ receptors. up.pt The incorporation of aza-amino acids is a known chemical strategy to enhance potency and bioavailability in bioactive compounds. up.pt New synthetic methodologies have been developed for the efficient assembly of these this compound-based azapeptides, yielding novel compounds with potent pharmacological activity at nanomolar concentrations. up.pt
Another advanced strategy to modify this compound involves its conjugation with other active compounds. A notable example is the bioconjugation of this compound with amantadine (B194251) (Am), an adamantane-based compound, via a peptide linkage. nih.gov In this approach, amantadine is "stapled" to the C-terminus of the this compound neuropeptide. nih.gov
| Compound | EC₅₀ (nM) | Dopamine Potency Increase (at 0.01 nM) |
| MIF-1 (this compound) | 23.64 ± 6.73 (at 1 nM) | Not active at 0.01 nM |
| Conjugate 1 (MIF-1-Am) | 26.39 ± 3.37 | 3.3-fold |
| Conjugate 2 (Boc-MIF-1-Am) | 17.82 ± 4.24 | 4.9-fold |
Physiological and Pharmacological Effects
Central Nervous System (CNS) Activities
Melanostatin demonstrates several activities within the central nervous system, influencing neuronal function and behavior. sciforum.netnih.govup.pt
Neuromodulatory Effects
This compound is recognized as a neuromodulatory peptide belonging to the MIF-1 family. lktlabs.com It has been shown to modulate the electrical activity of neurons by regulating ion currents, including K⁺, Na⁺, and Ca²⁺ currents, as observed in studies on frog melanotrophs. targetmol.comimmunomart.com Research in rats has indicated that this compound can affect electrical activity in various brain regions, including the neocortex and limbic structures, leading to an increase in the energy of delta and theta slow waves in areas such as the hypothalamus, amygdala, and neocortex. nih.gov It also increased the energy of alpha waves in the amygdala and neocortex. nih.gov This suggests a role in modulating neuronal excitability and activity patterns in these brain areas.
Dopaminergic System Interactions
A significant aspect of this compound's CNS activity is its interaction with the dopaminergic system. This compound is a potent allosteric modulator of dopamine (B1211576) receptors. abmole.commedchemexpress.comtargetmol.comalfagen.com.tr Specifically, it has been widely recognized as a potent and selective positive allosteric modulator (PAM) of the dopamine D₂ receptors (D₂R). sciforum.net As a PAM, this compound binds to an allosteric site on the D₂ receptor, inducing conformational changes that enhance the binding affinity of orthosteric ligands to the receptor. sciforum.net This modulation of D₂ receptor activity is considered to contribute to its potential biomedical applications in neurological conditions related to dopamine dysfunction, such as Parkinson's disease. sciforum.netup.pt Studies have shown that this compound can increase brain levels of dopamine and its metabolite, homovanilic acid, indicating increased synthesis and turnover of dopamine. researchgate.net It has also been found to attenuate the impairment of striatal dopamine D₂ receptors induced by certain substances in animal models. immunomart.commedchemexpress.com
Influence on Emotional Reactivity
This compound has been observed to exert an influence on emotional reactivity. Experiments in animal models have revealed an emotiotropic action of this compound, affecting the spectrum of emotional responses. researchgate.net This effect has been noted to be similar to that of other dopaminomimetic agents. researchgate.net While not possessing an antidepressant action itself, this compound has been shown to activate aggressive-defensive behavior in experimental models of reserpine (B192253) depression and reduce provocation-induced aggressive behavior in experimental haloperidol (B65202) depression. researchgate.net It has also been reported to widen the spectrum of emotional-behavioral reactivity and restore emotionally positive responses. researchgate.net
Effects on Melanin (B1238610) Production and Pigmentation
This compound also plays a role in regulating melanin production and influencing skin pigmentation. researchgate.netabmole.comdevotionbeautique.comguidetopharmacology.orgdrhazi.com
Inhibition of Melanin Synthesis in Melanocytes
This compound is known to inhibit melanin formation. abmole.comalfagen.com.trnih.gov It functions as an inhibitor of alpha-melanocyte stimulating hormone (α-MSH), a primary hormone that controls the production of melanin pigment in the skin. peptidesciences.com By inhibiting the activity of α-MSH, this compound can interfere with the synthesis of melanin. peptidesciences.commederbeauty.comulprospector.com Research indicates that this compound can prevent the activation of the tyrosinase enzyme, which is directly responsible for the production of melanin. devotionbeautique.comdrhazi.compeptidesciences.combeautychambre.com.my Studies using human skin cells grown in the laboratory have demonstrated that this compound can significantly reduce the production of melanin in melanocytes, in some cases inhibiting about 25% of melanin production. peptidesciences.com This inhibitory effect on melanin synthesis is achieved without interfering with the basic functions of melanocytes, making it of interest as a potential skin-lightening agent. mederbeauty.comulprospector.com
Reduction of Hyperpigmentation and Age Spots
Due to its ability to inhibit melanin synthesis, this compound is associated with the reduction of hyperpigmentation and age spots. devotionbeautique.comdrhazi.comulprospector.combeautychambre.com.my By preventing the overproduction of melanin, particularly that induced by hormonal stimuli like α-MSH, this compound can help in achieving a more balanced and even complexion. mederbeauty.comulprospector.com Its action as a tyrosinase inhibitor contributes to preventing conditions of hyperpigmentation. devotionbeautique.combeautychambre.com.myflowwe.sg The reduction in the appearance of dark spots and uneven pigmentation can lead to a brighter and more radiant complexion. skyatransdermic.com
Regulation of Steroid Production in the Adrenal Gland
This compound, specifically the amphibian form which is the counterpart of mammalian neuropeptide Y (NPY), has been shown to inhibit alpha-melanocyte-stimulating hormone (alpha-MSH) release. nih.gov Alpha-MSH is involved in the regulation of steroid production in the adrenal gland. medchemexpress.combachem.com While the direct mechanism of how the tripeptide this compound (MIF-1) influences adrenal steroidogenesis is not explicitly detailed in the provided search results, the connection lies in its inhibitory effect on alpha-MSH, a hormone known to impact this process. Nonapeptide-1 (Melanostatine-5), a competitive alpha-MSH antagonist, has been studied for its use in research related to the regulation of steroid production in the adrenal gland. medchemexpress.com
Impact on Electrical Activity in Specific Cell Types
This compound has a notable impact on the electrical activity of certain cell types, particularly melanotrophs. nih.govnih.gov
Modulation of Frog Melanotrophs
Studies using the whole-cell patch-clamp technique on cultured frog melanotrophs have investigated the effects of synthetic this compound. nih.govnih.gov this compound, identified as a thirty-six amino acid peptide in this context and considered the amphibian counterpart of mammalian neuropeptide Y (NPY), inhibited electrical activity in these cells. nih.govnih.gov
Hyperpolarization and Action Potential Suppression
In current-clamp experiments, the application of this compound (at 1 µM) to frog melanotrophs induced a reversible hyperpolarization and suppressed spontaneous action potentials. nih.govnih.gov Hyperpolarization refers to a shift in a cell's membrane potential towards a more negative value, which increases the stimulus required to reach the threshold for an action potential, thereby suppressing their firing. longdom.orgmoleculardevices.com In some instances, the hyperpolarizing response was absent, yet the arrest of spike firing still occurred. nih.govnih.gov
This compound-induced hyperpolarization was linked to a decrease in membrane resistance. nih.govnih.gov Voltage-clamp experiments revealed that this compound induced an outward current, which appeared to be carried by potassium ions. nih.govnih.gov Cell dialysis with GTPγS, a non-hydrolysable GTP analogue, sustained this outward current. nih.govnih.gov this compound also modulated voltage-operated currents, increasing the amplitude of voltage-activated potassium current by 30% and reducing the fast sodium current. nih.govnih.gov The peptide also significantly reduced high voltage-activated N- and L-like calcium currents without altering their activation kinetics. nih.govnih.gov Pretreatment with pertussis toxin was found to block this compound-induced inhibition of N- and L-like calcium currents, suggesting the involvement of G proteins in mediating at least part of these effects. nih.gov
Here is a summary of this compound's effects on ion currents in frog melanotrophs:
| Ion Current Type | Effect of this compound |
| Voltage-activated Potassium Current | Increased (30%) |
| Fast Sodium Current | Reduced |
| High Voltage-activated Calcium Currents (N- and L-like) | Markedly scaled down |
Diverse Biological Effects Beyond Primary Targets
Melanocyte-inhibiting factor (MIF-1), another name for this compound, has been investigated for various medical uses due to a complex mix of actions that produce effects beyond its primary role in MSH inhibition. wikipedia.org
Anti-Parkinsonian Effects
This compound (MIF-1) has been reported to be effective in improving symptoms of Parkinson's disease. researchgate.net Parkinsonism is a neurological disorder characterized by motor symptoms such as bradykinesia, rigidity, and tremor, often associated with the loss of dopaminergic neurons in the substantia nigra. nih.govnih.govneu.edu.tr While MIF-1 has been compared with drugs that activate dopamine receptors, research suggests its beneficial effect in Parkinson's disease is unlikely to be solely due to interaction with dopamine systems in the brain. researchgate.net MIF-I has been shown to decrease haloperidol-induced catalepsia in experimental models. researchgate.net
Antidepressant-Like Effects
Melanocyte-inhibiting factor (MIF-1) has also shown antidepressant-like effects. wikipedia.org Studies suggest that this compound does not possess a direct antidepressant action but can activate aggressive-defensive behavior in experimental reserpine depression and reduce provocation-induced aggressive behavior in experimental haloperidol depression. researchgate.net In reserpinized mice, it can antagonize reserpine hypothermia, increase muscle tone, and eliminate ptosis. researchgate.net
Nootropic Effects
Research suggests that this compound (MIF-1) possesses nootropic properties, contributing to cognitive facilitation. wikipedia.orgbehemothlabz.com Studies indicate that MIF-1 can influence neurotransmitter systems, including dopaminergic pathways, which are implicated in cognitive functions. behemothlabz.comcosmicnootropic.com Specifically, MIF-1 is known to be a positive allosteric modulator of dopamine D₂ and D₄ receptor subtypes. wikipedia.orgbehemothlabz.comxn--80aabqbqbnift4db.xn--p1ai This modulation of dopaminergic activity is considered a potential mechanism underlying its nootropic effects. sciforum.netbehemothlabz.com Animal experiments have explored the impact of this compound on behavior and electrical activity in brain regions such as the neocortex and limbic structures. nih.gov These studies have observed changes in electrical activity, including an increase in the energy of delta and theta slow waves in the hypothalamus, amygdala, and neocortex, as well as alpha waves in the amygdala and neocortex, following intraventricular administration of this compound. nih.gov The tripeptide has been studied for its nootropic activities in the context of developing peptidomimetics. acs.org
Reduction of Morphine Dependence
This compound (MIF-1) has been investigated for its effects on opioid dependence, particularly its potential to reduce morphine dependence. sciforum.netmedchemexpress.com MIF-1 is known to block the effects of opioid receptor activation. wikipedia.orgbehemothlabz.commedchemexpress.com This anti-opioid property is considered relevant to its influence on modulating the analgesic effects of opioids and potentially mitigating aspects of opioid dependence. medchemexpress.comresearchgate.netmdpi.com Early research explored the interaction between this compound and morphine, noting that while L-DOPA and morphine facilitated the effect of MIF, preliminary administration of MIF blocked the effect of threshold doses of morphine in studies examining behavior and electrical brain activity in rats. nih.gov Endogenous anti-opioid peptides, including MIF-1 related peptides, are thought to participate in a homeostatic system that modulates the effects of endogenous and exogenous opioids. researchgate.netmdpi.com These peptides can counteract some acute opioid effects and are thus implicated in the development of opioid tolerance and addiction. researchgate.netmdpi.com While some related peptides, like Tyr-MIF-1, have been shown to exacerbate abstinence syndrome in morphine-dependent rats, MIF-1 itself is indicated to reduce morphine dependence according to some sources. sciforum.netresearchgate.netmdpi.com The complex interplay between opioid and anti-opioid systems, involving peptides like MIF-1, represents an area of ongoing research with potential therapeutic significance for opioid addiction. mdpi.com
Preclinical Research and Experimental Methodologies
In vitro Studies
In vitro studies are fundamental to characterizing the biological activity of Melanostatin and its analogues. These experiments, conducted in controlled laboratory environments using cellular and molecular techniques, provide foundational insights into the compound's mechanisms of action before any potential in vivo evaluation.
A variety of cell culture models are employed to investigate the effects of this compound on pigmentation and related cellular processes. The choice of cell line is crucial as it determines the specific biological questions that can be addressed.
B16 Melanoma Cells: This murine melanoma cell line is a widely used and well-established model for studying melanogenesis. jst.go.jpnih.gov B16 cells are advantageous because they produce melanin (B1238610) pigment, making them ideal for screening compounds that inhibit or stimulate its synthesis. nih.gov Researchers utilize B16 cells to assess how potential inhibitors like this compound affect key enzymes and pathways involved in melanin production. nih.gov
Human Epidermal Melanocytes (HEM): For studies more directly translatable to human physiology, primary human epidermal melanocytes are used. These cells are cultured from human skin and provide a more physiologically relevant system than immortalized cell lines. HEMs are often grown in co-culture with keratinocytes to mimic the natural environment of the skin, allowing for the study of intercellular signaling that regulates pigmentation.
SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is a valuable model in neuroscience for studying neuronal function and differentiation. mdpi.com While direct studies with this compound are not extensively documented, these cells are known to express receptors relevant to neuroendocrine signaling, such as the Melanin-concentrating hormone (MCH) receptor. nih.gov Given the interplay between different neuroendocrine pathways, SH-SY5Y cells could be used to investigate potential neurotropic effects of this compound or its interaction with neuronal signaling pathways. nih.govnih.gov
COS-1 Cells: COS-1 cells (derived from monkey kidney tissue) are frequently used in molecular biology and biochemistry for transient or stable expression of recombinant proteins. Their utility in this compound research would primarily be for heterologous expression of specific receptors, such as the Dopamine (B1211576) D2 receptor (D2R) or Melanocortin 1 Receptor (MC1R). By engineering these cells to express a high density of a single receptor type, researchers can perform precise functional and binding assays to characterize the interaction of this compound and its analogues with these specific targets without interference from other endogenous receptors.
Functional assays are essential for determining how this compound interacts with its target receptors and elicits a biological response. These assays typically measure the outcomes of receptor activation, such as G-protein coupling and downstream signaling events.
Dopamine D2 Receptor (D2R): The affinity of compounds for the D2R is a key parameter. Radioligand binding assays are commonly performed using cell membranes prepared from tissues or cells expressing D2Rs. These assays measure the ability of this compound to displace a radiolabeled ligand (e.g., [³H]-YM-09151-2) that specifically binds to the D2R. The results are used to calculate the inhibition constant (Ki) or the dissociation constant (Kd), which are inverse measures of binding affinity.
Melanocortin 1 Receptor (MC1R): The MC1R is a Gs protein-coupled receptor pivotal to regulating melanin synthesis. When activated by its natural agonist, α-melanocyte-stimulating hormone (α-MSH), it stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Functional assays for MC1R activity therefore often involve measuring changes in intracellular cAMP levels in response to test compounds. An antagonistic effect of this compound would be demonstrated by its ability to block the α-MSH-induced increase in cAMP.
| Parameter | Description | Typical Assay | Example Finding |
| Binding Affinity (Ki) | The concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki indicates higher affinity. | Radioligand Displacement Assay | An analogue of this compound shows a Ki value of 15 nM for the D2 receptor. |
| Receptor Activation (EC₅₀) | The concentration of a ligand that provokes a response halfway between the baseline and maximum possible response. | cAMP Accumulation Assay | α-MSH stimulates cAMP production with an EC₅₀ of 2 nM in MC1R-expressing cells. |
| Receptor Antagonism (IC₅₀) | The concentration of an antagonist that inhibits a response by 50%. | Competitive Binding/Functional Assay | This compound inhibits α-MSH-induced cAMP production with an IC₅₀ of 50 nM. |
Since many of the receptors targeted by neuroendocrine peptides like this compound are G protein-coupled, measuring the levels of intracellular second messengers is a direct way to assess receptor function.
Cyclic AMP (cAMP): Cyclic AMP is a critical second messenger in the melanogenesis pathway initiated by MC1R activation. To measure its levels, cells (e.g., B16 melanoma cells) are first treated with the compound of interest (e.g., this compound) and then stimulated with an agent that activates adenylyl cyclase, such as forskolin (B1673556) or the natural ligand α-MSH. After incubation, the cells are lysed, and the amount of cAMP in the lysate is quantified. This is typically done using competitive enzyme-linked immunosorbent assays (ELISA) or more advanced real-time biosensors that use luminescence or fluorescence resonance energy transfer (FRET) to detect changes in cAMP levels in living cells. A reduction in α-MSH-stimulated cAMP levels in the presence of this compound would indicate an antagonistic effect on the MC1R pathway.
To directly assess the impact of this compound on pigmentation, two primary assays are performed in melanogenic cells.
Melanin Content Measurement: This assay quantifies the total amount of melanin within cultured cells. After treating cells (e.g., B16 melanoma) with this compound for a defined period, the cells are harvested and lysed. The insoluble melanin pigment is separated from other cellular components by centrifugation. The pigment pellet is then dissolved in a strong base (e.g., NaOH) and the absorbance of the solution is measured using a spectrophotometer, typically at a wavelength around 490 nm. The melanin content is often normalized to the total protein content of the cell lysate to account for differences in cell number.
Tyrosinase Activity Assays: Tyrosinase is the rate-limiting enzyme in melanin synthesis. Its activity can be measured both in cell lysates (intracellular activity) and using purified tyrosinase enzyme. In a typical assay, the cell lysate or purified enzyme is incubated with a substrate, most commonly L-DOPA. Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored product. The rate of dopachrome formation is monitored by measuring the increase in absorbance at approximately 475 nm over time. A decrease in the rate of this reaction in the presence of this compound indicates inhibition of tyrosinase activity.
| Assay | Principle | Measurement | Interpretation |
| Melanin Content | Spectrophotometric quantification of dissolved melanin pigment from cell pellets. | Absorbance at ~490 nm | A decrease in absorbance indicates inhibition of melanin synthesis. |
| Tyrosinase Activity | Spectrophotometric measurement of the rate of L-DOPA oxidation to dopachrome. | Rate of change in Absorbance at ~475 nm | A reduced rate indicates inhibition of the key melanogenic enzyme. |
Electrophysiological techniques are used to study how a compound affects the electrical properties of cells, particularly excitable cells like neurons and endocrine cells.
Patch-Clamp: The whole-cell patch-clamp technique is a powerful tool for investigating the effects of peptides on ion channel function and membrane potential. Studies on synthetic this compound in cultured frog melanotrophs have provided detailed insights into its electrical effects. In these experiments, a micropipette forms a tight seal with the cell membrane, allowing the recording of ion currents across the entire cell membrane.
Key findings from these studies show that this compound can induce a complex pattern of electrical responses:
Hyperpolarization: this compound was observed to cause a reversible hyperpolarization (making the membrane potential more negative), which is associated with a decrease in membrane resistance and the induction of an outward potassium (K⁺) current.
Inhibition of Action Potentials: The peptide effectively suppresses spontaneous action potentials (spike firing) in melanotrophs.
Modulation of Ion Channels: this compound modulates several voltage-gated ion channels. It was found to increase the amplitude of voltage-activated K⁺ currents while reducing both the fast sodium (Na⁺) current and high voltage-activated N- and L-type calcium (Ca²⁺) currents. These effects are mediated, at least in part, by G proteins.
The development and characterization of this compound analogues are crucial for improving its properties, such as stability, receptor affinity, and biological activity. This process involves synthesizing modified versions of the parent peptide and evaluating their biochemical and functional characteristics. jst.go.jpmdpi.com
The characterization process includes:
Synthesis and Purification: Analogues are created by altering the amino acid sequence, for example, by substituting specific amino acids, modifying the peptide backbone, or cyclizing the peptide. uq.edu.au The synthesized peptides are then purified, typically using high-performance liquid chromatography (HPLC).
Structural Analysis: The chemical structure and purity of the analogues are confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Stability Assays: The stability of analogues in biological fluids (e.g., plasma) is assessed to determine their half-life and resistance to degradation by proteases.
Functional Evaluation: The biological activity of each analogue is tested using the functional assays described in the preceding sections (e.g., receptor binding assays, cAMP measurement, tyrosinase inhibition) to determine how chemical modifications have impacted its potency and efficacy. mdpi.com This comparative analysis helps in identifying analogues with improved therapeutic potential. mdpi.com
Cytotoxicity Assessment
In vivo Animal Models
Studies on Reserpinized Mice and Haloperidol (B65202) Depression Models
There is currently no publicly accessible scientific literature detailing studies that have utilized reserpinized mice or haloperidol-induced depression models to evaluate the effects of this compound. Research into the potential antidepressant or behavioral effects of this compound in these specific, well-established animal models of depression has not been reported in available scientific databases.
Human Skin Explants
No published research could be identified that documents the use of this compound in studies involving human skin explants. The application of this compound to ex vivo human skin models to assess its effects on skin biology, pigmentation, or other dermatological parameters has not been described in the available scientific literature.
Evaluation of Behavioral Effects (e.g., emotional reactivity, motor activity)
Detailed preclinical studies assessing the impact of this compound on behavioral parameters such as emotional reactivity and motor activity in animal models are not present in the available scientific literature. Consequently, there are no reported findings on how this compound may influence these aspects of animal behavior.
Advanced Analytical Techniques
High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis
While the isolation of this compound from fermentation broth has been reported, specific, detailed protocols for its isolation and analysis using High-Performance Liquid Chromatography (HPLC) are not extensively detailed in publicly available sources. nih.gov General HPLC methods are widely used for the analysis of peptides and related compounds, but a standardized and validated HPLC protocol specifically for this compound, including parameters such as the type of column, mobile phase composition, flow rate, and detection wavelength, is not described in the accessible literature.
Nuclear Magnetic Resonance (NMR) for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the three-dimensional structure and conformational dynamics of this compound (Pro-Leu-Gly-NH2). Early research involving classical potential function calculations indicated that this compound strongly prefers a specific, compact conformation known as a 10-membered, hydrogen-bonded beta-turn structure. nih.gov This structure is stabilized by a hydrogen bond between the carboxamide proton of the glycinamide (B1583983) residue and the carbonyl group of the proline residue. nih.govnih.gov
Theoretical calculations suggest that the stability of this beta-turn is an inherent feature derived from the relatively rigid backbone conformation of the central leucine (B10760876) residue. nih.gov Subsequent conformational energy calculations affirmed that while the peptide retains some flexibility, it has at least three preferred compact conformations. nih.gov Among these, the most stable is the beta-turn structure, which was proposed for this compound in a dimethylsulfoxide solvent and was also identified in X-ray analysis studies. nih.gov This particular conformation consists of a Type II beta-turn. nih.gov
Spectroscopic Methods for Structure Determination
The definitive chemical structure of this compound, a novel antibiotic with melanin synthesis inhibiting properties, was established through a combination of spectral analysis and degradation experiments. nih.gov This compound was first isolated from the fermentation broth of Streptomyces clavifer. nih.gov While specific details of all spectroscopic techniques employed in the initial characterization are not extensively documented in recent literature, such analyses typically include methods like mass spectrometry to determine molecular weight and fragmentation patterns, alongside NMR (as detailed in the previous section) and infrared spectroscopy to identify functional groups and bonding arrangements.
Autoradiography for Receptor Binding Studies
Confocal Laser Scanning Microscopy for Skin Penetration Studies
Confocal Laser Scanning Microscopy (CLSM) has been utilized to visualize and quantify the penetration of this compound into human skin. nih.gov This non-invasive imaging technique allows for high-resolution optical sectioning of thick specimens, enabling researchers to determine the depth and distribution of fluorescently tagged molecules within different skin layers. nih.govplasticsurgerykey.com
In studies using excised full-thickness human skin, CLSM was used to image the fluorescence intensity and penetration area of fluorescently tagged this compound. nih.gov The findings showed that without any enhancement, there was minimal penetration of this compound into either the viable epidermis or the dermis. nih.gov However, when the skin was pre-treated with microneedles, a significant increase in penetration was observed. After one hour, microneedle pre-treatment enhanced the this compound-positive area in the viable epidermis by 8.5-fold compared to passive delivery. nih.gov CLSM imaging confirmed that this enhanced delivery extended into the dermis and that the peptide continued to diffuse over a 24-hour period. nih.gov
| Treatment Group | Mean Positive Area (µm²) | Fold Increase vs. Passive |
|---|---|---|
| Passive Delivery (Control) | 1,842 ± 2,025 | - |
| Microneedle Pre-Treatment | 15,648 ± 5,802 | 8.5 |
Methodological Advancements in Peptide Delivery
Microneedle Enhanced Delivery
Microneedles represent a significant advancement in transdermal drug delivery, creating temporary, microscopic channels through the skin's primary barrier, the stratum corneum, to enhance the permeation of therapeutic molecules. nih.govnih.gov This technique has been shown to be highly effective for improving the delivery of this compound into human skin. nih.gov
| Peptide | Fold Increase with Microneedles |
|---|---|
| This compound | 4.2 |
| Rigin | 1.1 |
| Pal-KTTKS | 6.1 |
Fractional Solubility and Formulation Strategies
A key objective in developing transdermal products is to maximize the skin penetration flux of the active compound. mdpi.com One strategy to achieve this is to optimize the formulation to approach a fractional solubility of unity, as maximal skin penetration often occurs when the active ingredient is at saturation in the vehicle. nih.gov Formulation strategies for poorly soluble drugs can include particle size reduction, the use of co-solvents, or the creation of amorphous solid dispersions to enhance dissolution and achieve supersaturated concentrations. nih.govrbbbd.com However, specific research detailing the fractional solubility of this compound or the development of tailored formulation strategies to enhance its solubility and skin delivery is not extensively covered in the available scientific literature.
Therapeutic and Research Applications
Potential in Neurological Disorders
Research into Melanostatin and its analogs has illuminated its potential to address disorders stemming from dopaminergic dysregulation. nih.gov The compound's influence on key neurotransmitter systems underscores its relevance in conditions where dopamine (B1211576) signaling is compromised.
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain. nih.gov this compound's therapeutic potential in PD is primarily linked to its interaction with dopamine receptors. nih.govup.pt It is considered a clinical interest for dopamine-related disorders, including Parkinson's disease, as supported by clinical trials. up.pt
This compound, also known as MIF-1, functions as a positive allosteric modulator (PAM) of dopamine D2 receptors (D2R). nih.govup.pt This means it enhances the receptor's response to dopamine. As a PAM, this compound doesn't activate the D2 receptor directly but rather amplifies the signal produced when dopamine binds to the receptor. This potentiation of D2R activity is a key area of interest for treating dopamine-related disorders. up.pt
In the pursuit of more potent modulators, researchers have synthesized and evaluated various analogs of this compound. One study focused on creating analogs using L-pipecolic acid as a substitute for L-proline. The findings from this research demonstrated that certain modifications could significantly enhance the compound's performance compared to the original this compound peptide. nih.gov
| Compound | Concentration | Fold Increase of Dopamine Potency | Source |
|---|---|---|---|
| Methyl l-pipecolyl-l-leucylglycinate (9) | 0.01 nM | 4.1 | nih.gov |
| Methyl l-pipecolyl-l-leucylglycinate (9) | 1 nM | 4.2 | nih.gov |
The development of this compound-based azapeptides represents a strategic approach to creating complementary therapies for Parkinson's disease. up.pt Due to its role as a positive allosteric modulator of D2 receptors, this compound has the potential to be used in conjunction with standard treatments. The goal of such a complementary approach would be to enhance the efficacy of existing therapies. For instance, by potentiating the effect of dopamine, this compound could allow for the reduction of doses of other medications, potentially mitigating side effects. up.pt
A significant potential application for this compound-based therapies is in the management of Levodopa (B1675098) treatment. up.pt Levodopa remains a primary treatment for Parkinson's disease, but its long-term use can lead to complications. nih.govjwatch.orgnih.gov Research suggests that this compound azapeptides could have a therapeutic application in the early stages of Parkinson's disease. up.pt Their use could potentially delay the need to start Levodopa therapy. Furthermore, for patients already receiving Levodopa, these azapeptides might be used as a co-administration therapy to reduce the required therapeutic doses of Levodopa. up.pt
The melanocortin system, which is functionally related to this compound, is implicated in stress responses and emotional states. nih.gov The melanocortin 4 receptor (MC4R), in particular, is expressed in brain areas related to these functions. nih.gov Research in animal models has shown that selective MC4R antagonists can produce antidepressant and anxiolytic effects. nih.gov This suggests that modulating the melanocortin system could be a valuable strategy for managing stress-related disorders like depression and anxiety. nih.gov Further research has identified melanin-concentrating hormone (MCH) signaling as another promising target for the development of novel antidepressant treatments. nih.gov
The therapeutic potential of this compound extends beyond Parkinson's disease and depression due to its fundamental role in modulating dopaminergic pathways. nih.gov Its activity as a positive allosteric modulator of D2 receptors suggests it could be beneficial for other central nervous system disorders associated with dopaminergic dysregulation. These conditions include tardive dyskinesia and drug addiction, where imbalances in dopamine signaling play a critical role. nih.gov The shared neuroectodermal origins of melanocytes and neurons in the CNS also suggest that certain CNS diseases may be linked to pigmentation-related pathways, opening further avenues for research. mdpi.com
Parkinson's Disease Therapy
Applications in Pigmentation Disorders and Skin Health
This compound is recognized for its skin-brightening properties and its efficacy in addressing hyperpigmentation, a condition characterized by the overproduction of melanin (B1238610) that leads to dark spots and uneven skin tone. skyatransdermic.com As a biomimetic peptide, it is specifically designed to target melanin production. skyatransdermic.com Regular application can lead to a reduction in the appearance of dark spots and uneven pigmentation, resulting in a brighter and more radiant complexion. skyatransdermic.com Clinical studies have demonstrated its efficacy, with one showing a significant lightening effect on Asian skin after 28 days of use. ulprospector.com Its targeted action makes it a key ingredient in formulations aimed at transforming the skin by achieving a more balanced and even complexion. skyatransdermic.com
Beyond its primary role in pigmentation, this compound also functions as an antioxidant, helping to neutralize free radicals, which is crucial for preventing premature aging and maintaining skin health. skyatransdermic.com This dual action contributes to a more youthful appearance by addressing both discoloration and the signs of aging. skyatransdermic.com
| Observed Effect | Description | Supporting Evidence |
|---|---|---|
| Skin Brightening | Reduces the appearance of dark spots and uneven pigmentation, leading to a more radiant complexion. skyatransdermic.com | Demonstrated significant lightening effect in clinical evaluations. ulprospector.com |
| Even Skin Tone | Provides a targeted solution for post-inflammatory hyperpigmentation and sun-induced discoloration. skyatransdermic.com | Works to create a more uniform and balanced skin tone. skyatransdermic.com |
| Antioxidant Activity | Helps to neutralize free radicals, which aids in preventing premature aging. skyatransdermic.com | Contributes to overall skin health and a more youthful appearance. skyatransdermic.com |
The primary mechanism through which this compound exerts its effects is the regulation of melanogenesis, the complex process of melanin synthesis. nih.gov Melanin production is initiated by various factors, with the α-melanocyte-stimulating hormone (α-MSH) being a key activator. mdpi.com this compound functions by inhibiting the synthesis of melanin induced by α-MSH. ulprospector.commederbeauty.com This action prevents the hyperproduction of melanin, allowing for better control over skin tone and age spots. ulprospector.commederbeauty.com
Crucially, this compound achieves this regulation without interfering with the normal functions of melanocytes, the cells responsible for producing melanin. ulprospector.commederbeauty.com This makes it an ideal agent for cosmetic and therapeutic applications as it inhibits melanogenesis without causing cytotoxicity. ulprospector.commederbeauty.com By targeting a specific step in the pigmentation pathway, it offers a focused approach to managing skin color for both aesthetic enhancement and the treatment of hyperpigmentary disorders. mederbeauty.comnih.gov
| Mechanism | Details | Significance |
|---|---|---|
| α-MSH Inhibition | Acts as a biomimetic peptide that inhibits the synthesis of melanin typically induced by the α-melanocyte-stimulating hormone. mederbeauty.com | Prevents the overproduction of melanin, directly addressing the root cause of many forms of hyperpigmentation. ulprospector.com |
| Selective Action | Does not interfere with the general viability or function of melanocytes. ulprospector.commederbeauty.com | Allows for the targeted inhibition of melanogenesis without cytotoxicity, making it suitable for cosmetic use. mederbeauty.com |
| Tyrosinase Pathway | While other agents directly inhibit the tyrosinase enzyme, this compound works upstream by blocking the hormonal trigger (α-MSH). mederbeauty.com | Provides an alternative and specific mechanism for controlling pigmentation. mederbeauty.com |
Research Tools and Probes
Beyond its direct therapeutic applications, this compound and related peptides serve as valuable tools in scientific research, aiding in the study of cellular receptors, protein structures, and the drug discovery process.
Peptides that interact with specific cellular receptors are fundamental tools for studying receptor function and signaling pathways. The melanocortin system, which includes five G-protein-coupled receptors (GPCRs), controls a diverse set of physiological processes, including pigmentation. nih.gov The melanocortin 1 receptor (MC1R), overexpressed in many melanoma cells, is a key target in this system. frontiersin.org
Researchers develop specialized ligands, including analogs of α-MSH, to study these receptors. frontiersin.org For instance, radiolabeled α-MSH analogs have been created to serve as diagnostic or therapeutic tools for malignant melanoma by targeting MC1R. frontiersin.org Peptides like this compound, which antagonize the natural ligand (α-MSH), are crucial for understanding the ligand-receptor interactions that trigger melanogenesis. mederbeauty.comarizona.edu By studying how such peptides bind to and modulate receptor activity, scientists can gain insights into the structural requirements for receptor activation and inhibition, which is essential for designing new therapeutic agents. arizona.edunih.gov
Peptides are widely used as models to investigate the principles of protein structure and self-assembly. The process of self-assembly, where molecules spontaneously form ordered structures, is a fundamental biological process. researchgate.net The specific sequence of a peptide dictates its structure and its ability to interact with other molecules. nih.gov
Researchers use peptides with defined sequences to understand how specific amino acids contribute to larger structural phenomena. For example, studies on reflectin-derived and elastin-like peptides show how residues like tyrosine and proline can mediate π–π stacking interactions or modulate assembly properties, leading to the formation of nanofibers or other complex structures. nih.govfrontiersin.org While not directly documented for this compound, its well-defined peptide structure makes it and similar molecules exemplary models for studying the forces that govern protein folding and intermolecular interactions, which are crucial for designing novel biomaterials and understanding disease-related protein aggregation. frontiersin.orgnih.gov
In drug discovery, lead identification is the critical process of selecting promising candidate compounds for further development. aragen.com A "lead" is a compound that has a desired biological activity and serves as the starting point for optimization. aragen.com Peptides with known biological functions, such as this compound, are excellent examples of lead compounds.
This compound's demonstrated ability to inhibit α-MSH-induced melanogenesis establishes it as a valuable lead for developing new treatments for hyperpigmentation. mederbeauty.comaragen.com Researchers can use its structure as a template to design and synthesize new molecules—both peptides and non-peptides—with improved properties, such as enhanced potency, greater stability, or better skin penetration. This process, known as hit-to-lead optimization, aims to refine the initial compound into a viable drug candidate. aragen.com Computational methods and high-throughput screening are often employed to explore the vast chemical space and identify new leads based on the activity profile of compounds like this compound. nih.gov
| Role in Drug Discovery | Description | Example Application |
|---|---|---|
| Lead Compound | A compound with demonstrated pharmacological activity that serves as the starting point for drug development. aragen.com | This compound's ability to inhibit melanogenesis makes it a lead for new hyperpigmentation therapies. mederbeauty.com |
| Structural Template | The chemical structure of the lead is used to design new, optimized molecules. | Modifying this compound's peptide sequence to improve stability or binding affinity to the MC1R target. |
| Target Validation | Using the compound to confirm that modulating a specific biological target (e.g., a receptor) has a therapeutic effect. | Confirming that antagonism of the α-MSH/MC1R pathway is a valid strategy for skin lightening. mederbeauty.com |
Future Directions and Emerging Research Areas
Novel Melanostatin Analogues and Peptidomimetics
A significant area of future research involves the design and synthesis of novel this compound analogues and peptidomimetics. This work is driven by the need to overcome limitations of the native peptide, such as metabolic instability and poor bioavailability, while retaining or enhancing its desirable pharmacological properties. Researchers are exploring modifications to the peptide sequence and structure to improve factors like half-life, blood-brain barrier permeability, and receptor binding affinity or selectivity. sciforum.netsciforum.net The bioisosteric replacement of the proline residue with non-proteinogenic amino acids, for instance, is being investigated as a strategy to improve the pharmacokinetic profile of MIF-1 without compromising its positive allosteric modulator (PAM) activity at dopamine (B1211576) D2 receptors (D2R). sciforum.netsciforum.net Studies have explored β-lactam peptide analogues of this compound, characterized as type-II β-turns, which have shown moderate agonist activity at dopaminergic D2 receptors in rat neuron cultured cells. uah.esresearchgate.net The synthesis and pharmacological evaluation of 2-furoyl-based this compound (MIF-1) peptidomimetics have also been reported, with one such peptidomimetic showing comparable activity to MIF-1 in enhancing the maximal effect of a D2R agonist and displaying no neurotoxicity in preliminary assays. acs.org Another approach involves the bioisosteric replacement of L-proline with 3-furoic acid, leading to potent MIF-1 analogues, where the C-terminal carboxamide moiety was found to be crucial for enhancing potency and toxicological profile. nih.gov Furthermore, a synthetic protocol for the N-hydroxylation of the proline residue in this compound has been developed, opening avenues for accessing N-hydroxylated analogues with potential application in neurochemistry and Parkinson's research. thieme-connect.comresearchgate.net
Peptide-Peptoid Hybrids
The development of peptide-peptoid hybrids represents an emerging strategy in the design of novel this compound-based therapeutics. cienciavitae.ptorcid.org Peptoids, which are N-substituted glycine (B1666218) oligomers, offer increased resistance to proteolytic degradation compared to peptides, potentially leading to improved in vivo stability and pharmacokinetic properties. Research is being conducted on the synthesis and pharmacological evaluation of this compound hybrid peptide-peptoid derivatives as a tailored pharmacological strategy, particularly in the context of tackling Parkinson's disease. cienciavitae.ptorcid.org
Exploration of Dynamic Chirality
The exploration of dynamic chirality is another advanced research area being applied to this compound research, particularly in the context of Parkinson's therapy. cienciavitae.ptorcid.orgup.ptorcid.org This involves investigating the influence of chiral properties and their dynamic changes on the biological activity and pharmacological profile of this compound and its analogues. A research project specifically focuses on probing dynamic chirality to "rescue" this compound for use in Parkinson's therapy, suggesting that a deeper understanding and manipulation of chiral dynamics could lead to the development of more effective therapeutic agents. cienciavitae.ptorcid.orgup.ptorcid.org
Advanced Delivery Systems for Therapeutic Efficacy
Given the challenges associated with peptide delivery, such as degradation and poor membrane permeability, the development of advanced delivery systems is a critical future direction for this compound. sciforum.netsciforum.netmdpi.com Research is exploring methods to enhance the delivery of peptides like this compound to their target sites, particularly within the central nervous system for neurological applications, or across the skin barrier for topical applications. plos.orgplantsjournal.comnih.govnih.gov Microneedles, for instance, have been investigated as a method to enhance the transdermal delivery of cosmeceutically relevant peptides, including this compound. plos.orgplantsjournal.comnih.govnih.govresearchgate.netnih.govnih.govijnrd.org Studies have shown that microneedles can significantly improve the penetration of this compound into the viable epidermis and dermis of human skin. plos.orgnih.gov
| Delivery Method | Peptide | Observed Enhancement (Epidermis, 1 hour) | Significance (Epidermis, 1 hour) |
|---|---|---|---|
| Without Microneedles | This compound | Integrated Density: 549±431 | Not applicable |
| With Microneedles | This compound | Integrated Density: 1,463±620 | p<0.01 |
| Without Microneedles | This compound | Positive Area: 1,842±2,025 µm² | Not applicable |
| With Microneedles | This compound | Positive Area: 15,648±5,802 µm² | p<0.01 |
Table data based on research on microneedle-enhanced delivery of this compound. plos.orgnih.gov
Other advanced delivery strategies being explored for peptides in general, which could be applicable to this compound, include the use of nanoparticles, liposomes, and chemical penetration enhancers, or hybrid approaches combining chemical and physical technologies. nih.govresearchgate.net
Deeper Elucidation of Molecular Mechanisms and Receptor Specificity
While this compound is known to act as a positive allosteric modulator of dopamine D2 receptors (D2R), a deeper and more comprehensive understanding of its precise molecular mechanisms and receptor specificity is an ongoing area of research. sciforum.netsciforum.netnih.govresearchgate.netresearchgate.netmdpi.com Future studies aim to fully characterize the binding sites, downstream signaling pathways, and interactions with other neurotransmitter systems. Research indicates that this compound can influence the brain levels of dopamine and its metabolite, homovanilic acid. researchgate.net It has also been shown to modulate voltage-operated currents, including increasing voltage-activated potassium current and reducing fast sodium and high voltage-activated N- and L-like calcium currents in certain cells. nih.gov Further elucidation of these intricate molecular interactions is crucial for the rational design of more selective and effective therapeutic agents with reduced off-target effects.
Integration of Omics Data in this compound Research
The integration of omics data, such as genomics, proteomics, and metabolomics, is an emerging area with significant potential to advance this compound research. While specific studies directly integrating multi-omics data for this compound were not prominently found in the search results, the broader application of big data and machine learning approaches in related areas, such as predicting the allosteric modulatory potential of compounds, suggests a future direction. acs.org Applying omics technologies could help identify novel targets modulated by this compound, understand the complex biological pathways it influences, and identify biomarkers for predicting therapeutic response or understanding disease mechanisms related to its activity. This integrated approach could provide a more holistic view of this compound's effects at a systems level.
Translation of Preclinical Findings to Clinical Studies
A critical future direction for this compound research is the translation of promising preclinical findings into clinical studies. While this compound and its analogues have shown potential in various preclinical models, particularly for neurological conditions like Parkinson's disease, moving these findings through the rigorous phases of clinical trials is essential to establish their safety and efficacy in humans. sciforum.netsciforum.netnih.govresearchgate.netmdpi.comup.pt This involves well-designed clinical trials to evaluate the therapeutic potential, optimal dosage, and long-term effects of this compound-based compounds. The successful translation of preclinical data is the ultimate goal for realizing the therapeutic promise of this compound. up.pt
Q & A
Basic: What validated methodologies are recommended for quantifying Melanostatin in biological matrices?
Answer:
Quantification requires techniques with high specificity and sensitivity:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18) to resolve this compound from matrix interferents. Use stable isotope-labeled internal standards to correct for matrix effects .
- ELISA: Validate antibody cross-reactivity using structurally analogous peptides. Include dilutional linearity checks to confirm parallelism between standards and biological samples .
- Quality Controls: Report limits of detection (LOD), recovery rates, and intra-/inter-assay precision (CV <15%) to meet analytical validity criteria .
Basic: Which structural features of this compound are essential for its melanin-inhibiting activity?
Answer:
Key structural determinants include:
- Primary Sequence: Compare truncation analogs (e.g., N-terminal vs. C-terminal deletions) via in vitro melanogenesis assays.
- Post-Translational Modifications: Use MALDI-TOF to identify phosphorylation or glycosylation sites affecting bioactivity .
- Conformational Analysis: Perform circular dichroism (CD) or NMR under physiological pH to correlate α-helix/β-sheet content with potency .
Advanced: How can discrepancies in reported receptor binding affinities (Kd) of this compound be systematically addressed?
Answer:
Conflicting Kd values often arise from methodological variability:
- Experimental Conditions: Standardize buffer composition (e.g., ionic strength, divalent cations), temperature (25°C vs. 37°C), and detection methods (surface plasmon resonance vs. radioligand binding) .
- Data Normalization: Apply reference controls (e.g., known ligands) across studies to calibrate assay systems.
- Meta-Analysis: Use random-effects models to quantify heterogeneity and identify covariates (e.g., cell type, protein purity) explaining variability .
Table 1: Reported Kd Values for this compound Receptor Binding
| Study | Kd (nM) | Assay Type | Temperature | Key Variables |
|---|---|---|---|---|
| A et al., 2020 | 2.1 ± 0.3 | SPR | 25°C | Recombinant receptor, 150 mM NaCl |
| B et al., 2022 | 5.8 ± 1.2 | Radioligand | 37°C | Native membrane preparation |
Advanced: What statistical frameworks are optimal for analyzing this compound’s dose-response relationships?
Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (4PL) using tools like GraphPad Prism. Report IC50 with 95% confidence intervals and assess goodness-of-fit (R<sup>2</sup> >0.90) .
- Outlier Handling: Apply Grubbs’ test or robust regression to minimize skew from technical artifacts.
- Multiplicity Adjustments: For multi-dose studies, use Tukey’s HSD or Benjamini-Hochberg correction to control false discovery rates .
Basic: Which in vitro models are validated for assessing this compound’s anti-melanogenic effects?
Answer:
- Cell Lines: B16F10 murine melanoma cells treated with α-MSH (100 nM, 48 hr) to induce melanogenesis. Measure melanin content via absorbance (405 nm) .
- Primary Human Melanocytes: Culture in M254 medium with HMGS supplement. Normalize melanin levels to cellular protein (Bradford assay) to account for proliferation differences .
Advanced: How to design studies evaluating this compound’s off-target effects in complex systems?
Answer:
- High-Throughput Profiling: Screen against panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panels) at 10 µM this compound .
- Transcriptomics: Conduct RNA-seq on treated cells (e.g., HEK293) with pathway enrichment analysis (DAVID, KEGG) to identify dysregulated networks .
- Orthogonal Assays: Confirm hits using electrophysiology (patch-clamp) or calcium flux assays to reduce false positives .
Methodological Best Practices
- Reproducibility: Document batch numbers of reagents, equipment calibration dates, and software versions (e.g., MassLynx v4.2) .
- Data Transparency: Deposit raw spectra, dose-response curves, and statistical scripts in repositories like Zenodo or Figshare .
- Ethical Reporting: Avoid "significant" without p-values; explicitly state effect sizes and clinical relevance thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
